Methyl 18-chlorooctadec-9-enoate
Description
Methyl 18-chlorooctadec-9-enoate is a chlorinated unsaturated fatty acid methyl ester (FAME) with an 18-carbon backbone, a double bond at the 9th position, and a chlorine substituent at the terminal (18th) carbon. Its synthesis likely involves halogenation of methyl octadec-9-enoate or esterification of 18-chlorooctadec-9-enoic acid.
Properties
CAS No. |
61549-42-6 |
|---|---|
Molecular Formula |
C19H35ClO2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
methyl 18-chlorooctadec-9-enoate |
InChI |
InChI=1S/C19H35ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-3H,4-18H2,1H3 |
InChI Key |
LSUMOPIDWURFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC=CCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 18-chlorooctadec-9-enoate can be synthesized through the esterification of 18-chlorooctadec-9-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 18-chlorooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 18-chlorooctadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 18-chlorooctadec-9-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
To contextualize Methyl 18-chlorooctadec-9-enoate, we compare it structurally and functionally with related FAMEs and chlorinated esters. Key differences include chain length, substituents, and double-bond positions, which dictate applications in industrial chemistry, pharmaceuticals, or analytical standards.
Table 1: Structural and Functional Comparison of Methyl Esters
*Estimated properties for this compound are derived from analogs.
Key Findings:
Structural Impact of Chlorination: The terminal chlorine in this compound increases its molecular weight (~330.9 vs. 296.5 for methyl oleate) and polarity, likely elevating its boiling point and reducing volatility compared to non-halogenated esters. This property could make it useful as a non-volatile solvent or intermediate in organochlorine synthesis. Chlorination may enhance electrophilicity at the 18th carbon, enabling nucleophilic substitution reactions—unseen in non-halogenated esters like methyl hexadec-9-enoate .
Double-Bond Position and Configuration: The Δ9 double bond aligns with common unsaturated FAMEs (e.g., methyl oleate), but its position closer to the ester group (vs. Δ13 in trans-13-octadecenoate) could influence oxidative stability and polymerization tendencies .
Comparison with Diterpene Esters: Unlike cyclic diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound lacks fused ring systems, resulting in lower rigidity and distinct spectroscopic profiles (e.g., absence of terpene-specific IR bands) .
Analytical Behavior: In gas chromatography (GC), this compound would exhibit a longer retention time than methyl oleate due to higher molecular weight and polarity, similar to how chlorinated compounds like torulosic acid methyl ester elute later in resin analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
